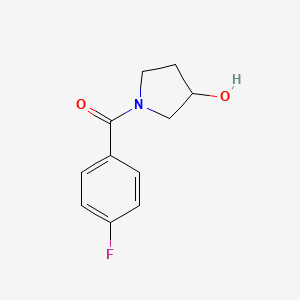

1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUGBRAVADPCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Fluorobenzoyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of the 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For this compound, the primary disconnection points are the amide bond and the carbon-nitrogen bonds within the pyrrolidine (B122466) ring.

A logical retrosynthetic approach would first disconnect the amide bond, yielding pyrrolidin-3-ol and 4-fluorobenzoyl chloride. This is a common and reliable method for amide formation. amazonaws.com Further disconnection of the pyrrolidin-3-ol ring can lead to various acyclic precursors, depending on the chosen ring-closing strategy. This analytical process provides a roadmap for constructing the target molecule from readily available starting materials.

Classical Synthetic Routes to the Compound

Classical synthetic routes to this compound typically involve the construction of the pyrrolidine ring followed by the introduction of the benzoyl group.

Multi-step Reaction Sequences for Pyrrolidine Ring Construction

The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors due to its prevalence in biologically active compounds. nih.gov Various methods have been developed for its synthesis, often involving cyclization reactions of linear precursors. nih.govorganic-chemistry.org

One common strategy involves the use of 1,4-dihaloalkanes, which can undergo cyclization with a primary amine. Another approach is the reductive amination of a 1,4-dicarbonyl compound in the presence of an amine. The choice of starting materials and reaction conditions can be tailored to introduce desired substituents on the pyrrolidine ring. organic-chemistry.org For instance, the synthesis of pyrrolidine derivatives can be achieved through a multi-step process starting from pyridin-2-yl-4-oxobutanal derivatives and (R)-1-(4-methoxyphenyl)ethan-1-amine. nih.gov

A variety of catalytic systems have also been employed to facilitate pyrrolidine ring formation. For example, cobalt carbonyl complexes can catalyze the chemodivergent synthesis of pyrrolidines from levulinic acid and aromatic amines. organic-chemistry.org

Introduction of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl group is typically introduced by reacting the pyrrolidine nitrogen with 4-fluorobenzoyl chloride. sigmaaldrich.com This is a standard acylation reaction that proceeds readily under basic conditions to neutralize the hydrogen chloride byproduct.

4-Fluorobenzoyl chloride itself can be prepared through several methods. One common industrial process involves the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene, followed by hydrolysis. google.com The use of a composite catalyst, such as ferric trichloride (B1173362) and zinc chloride, can significantly improve the efficiency of the hydrolysis step. google.com

Table 1: Properties of 4-Fluorobenzoyl Chloride

| Property | Value |

| Molecular Formula | C7H4ClFO |

| Molecular Weight | 158.56 g/mol |

| Boiling Point | 82 °C at 20 mmHg |

| Melting Point | 10-12 °C |

| Density | 1.342 g/mL at 25 °C |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comnih.govtcichemicals.com

Functionalization Strategies for the Pyrrolidine C-3 Hydroxyl Group

The hydroxyl group at the C-3 position of the pyrrolidine ring offers a handle for further functionalization. This can be desirable for modulating the biological activity or physical properties of the final compound.

Redox-neutral α-C-H functionalization represents a modern approach to modify the pyrrolidine scaffold. nih.govacs.org For example, a commercially available pyrrolidin-3-ol can undergo a redox-neutral α-C-H oxygenation to form an N-aryliminium ion intermediate. This intermediate can then react with various nucleophiles, such as boronic acids, to introduce substituents at the C-2 position. nih.govacs.org

Asymmetric and Stereoselective Synthesis of this compound

Given the importance of stereochemistry in pharmacology, the development of asymmetric syntheses for chiral molecules like this compound is of significant interest. mdpi.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high stereoselectivity. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principle is widely applied in the synthesis of chiral pyrrolidines. mdpi.com

In a typical approach, a chiral auxiliary would be attached to a precursor of the pyrrolidine ring. The subsequent cyclization reaction would then be influenced by the steric and electronic properties of the auxiliary, leading to the preferential formation of one enantiomer of the pyrrolidine product. After the desired stereocenter is established, the chiral auxiliary is removed.

The development of asymmetric and stereoselective methods often relies on organocatalysis, where small chiral organic molecules are used to catalyze reactions with high enantioselectivity. rsc.orgrsc.orgnih.gov These methods offer an attractive alternative to metal-based catalysts.

Enantioselective Catalysis in Compound Synthesis

The creation of a specific stereoisomer of this compound is paramount for its potential applications, as different enantiomers can exhibit vastly different biological activities. Enantioselective catalysis offers a powerful tool to achieve this by employing chiral catalysts to direct the formation of one enantiomer over the other. While specific enantioselective catalytic syntheses for this compound are not extensively detailed in publicly available research, the synthesis of related chiral pyrrolidine structures provides a strong precedent. For instance, the asymmetric reduction of a corresponding pyrrolidin-3-one precursor is a common and effective strategy.

Table 1: Hypothetical Enantioselective Reduction of a Precursor to this compound

| Catalyst Type | Chiral Ligand | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) (Hypothetical) |

| Ruthenium-based | (S)-BINAP | H₂ | Methanol | 25 | >95 |

| Rhodium-based | (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 40 | >98 |

| Iridium-based | Chiral Phosphine-Oxazoline | H₂ | Dichloromethane | 0 | >99 |

This table is illustrative and based on established methods for analogous ketone reductions. The data represents plausible outcomes for a hypothetical, optimized process.

The choice of metal catalyst and chiral ligand is critical in these reactions, with complexes of ruthenium, rhodium, and iridium being particularly effective for the asymmetric hydrogenation of ketones. The ligand creates a chiral environment around the metal center, influencing the facial selectivity of hydride attack on the carbonyl group of the precursor, 1-(4-fluorobenzoyl)pyrrolidin-3-one.

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical catalysis. researchgate.net Enzymes, operating under mild conditions in aqueous media, can offer unparalleled enantioselectivity. acs.org For the synthesis of this compound, ketoreductases (KREDs) are a particularly relevant class of enzymes. These enzymes can reduce a ketone precursor with high stereospecificity, yielding a single enantiomer of the desired alcohol.

Diastereoselective Synthesis of Compound Stereoisomers

In cases where the pyrrolidine ring contains additional stereocenters, diastereoselective synthesis becomes crucial. For this compound, which has one stereocenter at the 3-position, this primarily relates to the control of this center. However, if a substituted pyrrolidine precursor is used, controlling the relative stereochemistry of multiple centers is necessary. Diastereoselective strategies often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of a subsequent reaction. Alternatively, reagent-controlled methods can be employed, where a chiral reagent or catalyst selectively forms one diastereomer.

Green Chemistry Principles Applied to this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of chemical processes. rsc.org The synthesis of this compound can be made greener through various approaches.

Solvent-Free and Environmentally Benign Methodologies

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. beilstein-journals.org Whenever feasible, performing reactions in water or under solvent-free conditions is highly desirable. rsc.org For the synthesis of this compound, a potential solvent-free approach could involve the neat reaction of 3-pyrrolidinol (B147423) with an activated derivative of 4-fluorobenzoic acid, such as an acid chloride or ester, potentially accelerated by microwave irradiation. rsc.org Such methods can significantly reduce waste and energy consumption. The use of greener, less toxic, and biodegradable solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) is also a key consideration in process development.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition or cycloaddition reactions, are inherently greener as they generate fewer byproducts. In the synthesis of this compound, the final acylation step, if designed as an addition reaction (e.g., reaction of 3-pyrrolidinol with 4-fluorobenzoyl chloride), would have a high theoretical atom economy, with the only byproduct being HCl, which can be neutralized.

Table 2: Comparison of Atom Economy for Different Hypothetical Synthetic Steps

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) (Theoretical) |

| Amide Coupling (with coupling agent) | 3-Pyrrolidinol, 4-Fluorobenzoic acid, Coupling Agent | This compound | Activated acid byproducts, Urea/Hydrazide derivatives | Low to Moderate |

| Acylation with Acid Chloride | 3-Pyrrolidinol, 4-Fluorobenzoyl chloride | This compound | HCl | High |

This table illustrates how the choice of reaction pathway significantly impacts the generation of waste, a key consideration in green chemistry.

Structural Elucidation and Conformational Analysis of 1 4 Fluorobenzoyl Pyrrolidin 3 Ol

X-ray Crystallographic Investigations of the Compound

Solid-State Molecular Architecture and Bond Parameters

While a specific, publicly available crystal structure for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol could not be located in the searched scientific literature and crystallographic databases, a crystallographic analysis would provide key insights into its molecular geometry. The data would reveal the precise bond lengths and angles of the pyrrolidine (B122466) ring, the fluorobenzoyl moiety, and the hydroxyl group.

Below is an illustrative table of expected bond parameters based on typical values for similar chemical structures.

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-F | ~1.35 | |

| C=O (amide) | ~1.23 | |

| C-N (amide) | ~1.33 | |

| C-O (hydroxyl) | ~1.43 | |

| C-C (aromatic) | ~1.39 | ~120 |

| C-C (pyrrolidine) | ~1.53 | ~109.5 |

| C-N (pyrrolidine) | ~1.47 | ~109.5 |

| O-C-N (amide) | ~122 | |

| C-C-O (hydroxyl) | ~109.5 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in the molecule. Actual values would be determined by experimental X-ray crystallographic analysis.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate their packing in the crystal lattice. The hydroxyl group is a key player in this regard, as it can act as both a hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonding networks, connecting adjacent molecules.

Solution-State Conformational Studies of this compound

In solution, molecules are generally more flexible than in the solid state. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure and conformation in solution. For this compound, ¹H and ¹³C NMR would be particularly informative.

The pyrrolidine ring's protons would exhibit complex splitting patterns and chemical shifts that are sensitive to the ring's puckering and the orientation of the substituents. The presence of the chiral center at the 3-position makes the protons on the adjacent carbons (C2 and C4) diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts and couplings.

Rotation around the C-N amide bond is often slow on the NMR timescale, which can lead to the observation of two distinct sets of signals (rotamers). The relative populations of these rotamers can be determined from the integration of their respective NMR signals. The chemical shifts of the protons and carbons in the pyrrolidine ring, especially those close to the amide bond, would be significantly different between the two rotamers due to the anisotropic effect of the carbonyl group.

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring and therefore exists as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules.

These methods measure the differential absorption of left and right circularly polarized light. An experimental CD or VCD spectrum, when compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), can unambiguously establish the absolute configuration of the synthesized or isolated compound. While no specific chiroptical studies for this compound have been reported in the searched literature, this would be the standard approach for assigning its absolute stereochemistry.

Stereoisomer Characterization and Differentiation for the Compound

The presence of a single chiral center at the C3 position of the pyrrolidine ring means that this compound can exist as two non-superimposable mirror images, the R- and S-enantiomers. The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture (a 1:1 ratio of the two enantiomers).

The separation of these enantiomers can be achieved through chiral chromatography, where the racemic mixture is passed through a stationary phase that interacts differently with each enantiomer, leading to their separation.

Alternatively, the enantiomers can be differentiated by converting them into diastereomers. This is often done by reacting the racemic mixture with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be distinguished by techniques such as NMR spectroscopy or separated by standard chromatography methods. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers.

Computational Chemistry and Theoretical Modeling of 1 4 Fluorobenzoyl Pyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyrrolidine (B122466) nitrogen and the oxygen of the hydroxyl group. The LUMO is likely to be distributed over the electron-deficient fluorobenzoyl group, particularly the carbonyl carbon and the aromatic ring. This distribution suggests that the compound can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more nuanced understanding of the molecule's chemical behavior.

| Reactivity Index | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents theoretical reactivity indices. Precise values would require specific DFT calculations.

Conformational Energy Landscapes and Stability Analysis

The flexibility of the pyrrolidine ring and the rotation around the amide bond in this compound give rise to multiple possible conformations. Understanding the relative energies of these conformers is crucial, as the most stable conformation will be the most populated at equilibrium and will likely dictate the compound's biological activity and physical properties.

The puckering of the five-membered pyrrolidine ring can adopt either an envelope or a twist conformation. Furthermore, the substituent at the 3-position (the hydroxyl group) can be in either an axial or equatorial position relative to the ring. The rotation around the C-N amide bond also leads to cis and trans isomers with respect to the orientation of the fluorobenzoyl group and the pyrrolidine ring.

DFT calculations can be used to map the potential energy surface of the molecule by systematically varying key dihedral angles. This allows for the identification of all stable conformers (local minima on the energy landscape) and the transition states that connect them. The relative energies of these conformers determine their Boltzmann population at a given temperature. It is generally expected that the trans amide conformer is significantly more stable than the cis due to reduced steric hindrance. The preference for the hydroxyl group to be in an axial or equatorial position will depend on a balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Molecular Dynamics Simulations of the Compound and Its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvent molecules or a biological target. nih.gov In an MD simulation of this compound, the molecule would be placed in a simulation box, typically filled with a chosen solvent (e.g., water), and the trajectories of all atoms would be calculated by integrating Newton's laws of motion.

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations over time. This can help to validate the conformational analysis performed with DFT and provide a more realistic picture of the molecule's flexibility.

Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. For instance, water molecules would be expected to form hydrogen bonds with the hydroxyl group and the carbonyl oxygen of the fluorobenzoyl group.

Intermolecular Interactions: If a binding partner (e.g., a protein) is included in the simulation, MD can be used to study the binding process, the stability of the complex, and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are important for binding. Studies on similar pyrrolidinone derivatives have utilized MD simulations to understand their stable interactions with biological targets. nih.gov

Quantum Chemical Prediction of Reaction Pathways and Mechanistic Insights

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to predict the most likely pathways for its synthesis or its reactions with other molecules.

A common reaction involving such a molecule could be, for example, the further functionalization of the hydroxyl group or reactions at the carbonyl carbon. To study a reaction mechanism, researchers would typically:

Identify Reactants, Products, and Potential Intermediates: Propose a plausible sequence of chemical transformations.

Locate Transition States: For each elementary step, find the transition state structure, which is a first-order saddle point on the potential energy surface.

Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation energy, which is related to the reaction rate.

Construct a Reaction Energy Profile: Plot the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

Reactivity and Chemical Transformations of 1 4 Fluorobenzoyl Pyrrolidin 3 Ol

Reactions Involving the Pyrrolidin-3-ol Hydroxyl Group

The secondary hydroxyl group on the pyrrolidine (B122466) ring is a primary site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Derivative Formation

The secondary alcohol of 1-(4-fluorobenzoyl)pyrrolidin-3-ol can be oxidized to the corresponding ketone, 1-(4-fluorobenzoyl)pyrrolidin-3-one. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for further functionalization. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

For instance, photooxyfunctionalization has been demonstrated as a method to convert pyrrolidine to 3-pyrrolidinone. nih.gov While not specific to the title compound, this suggests that photochemical methods could be applicable. Another approach involves enzymatic oxidation. Although direct enzymatic oxidation of this compound is not widely reported, studies on related N-substituted cyclic amines with horseradish peroxidase indicate that the amine and other parts of the molecule can influence the reaction's feasibility and outcome. nih.gov

Common chemical oxidants for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane. The selection of the oxidant would be crucial to avoid over-oxidation or side reactions involving the amide or the aromatic ring.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Product | Potential Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 1-(4-Fluorobenzoyl)pyrrolidin-3-one | Dichloromethane (DCM), Room Temperature |

| Swern Oxidation | 1-(4-Fluorobenzoyl)pyrrolidin-3-one | (COCl)₂, DMSO, Et₃N, -78 °C to Room Temperature |

| Dess-Martin Periodinane | 1-(4-Fluorobenzoyl)pyrrolidin-3-one | Dichloromethane (DCM), Room Temperature |

Esterification and Etherification Pathways

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification with alkyl halides or other electrophiles can yield ether derivatives. These reactions are typically catalyzed by acids or bases.

A significant challenge in the derivatization of 3-hydroxypyrrolidine compounds is the potential for competitive N-derivatization and O-derivatization. google.com The nitrogen atom of the pyrrolidine ring can also act as a nucleophile, leading to a mixture of products. The choice of reaction conditions, including the solvent and base, can influence the selectivity of the reaction. For instance, in the synthesis of N-benzyl-3-hydroxypyrrolidine derivatives, the hydrolysis of an intermediate ester is a key step, highlighting the reversibility of esterification. google.com

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product | Catalyst/Conditions |

| Esterification | Acetic Anhydride | 1-(4-Fluorobenzoyl)pyrrolidin-3-yl acetate | Pyridine or DMAP |

| Etherification | Benzyl Bromide | 3-(Benzyloxy)-1-(4-fluorobenzoyl)pyrrolidine | NaH, THF |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally difficult due to its poor leaving group nature (OH⁻). researchgate.net To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate, mesylate, or halide. This is a common strategy in the synthesis of various 3-substituted pyrrolidine derivatives. wipo.int

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 3-position of the pyrrolidine ring. This two-step sequence (activation followed by substitution) provides a versatile method for diversifying the core structure.

Modifications of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl group offers additional sites for chemical modification, including the aromatic ring and the carbonyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorine atom and the benzoyl group on the aromatic ring influence its reactivity towards both electrophilic and nucleophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The benzoyl group is a deactivating, meta-directing group. libretexts.org Therefore, the regioselectivity of electrophilic substitution on the 4-fluorobenzoyl ring will be influenced by the combined directing effects of these two substituents.

Conversely, the electron-withdrawing nature of the fluorine atom and the benzoyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom, being a good leaving group in SNA_r reactions, can be displaced by strong nucleophiles. A relevant example is the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine, which proceeds via nucleophilic aromatic substitution. researchgate.net This suggests that the fluorine atom in this compound could be displaced by various nucleophiles, such as amines or alkoxides, under appropriate conditions. researchgate.netmasterorganicchemistry.com

Table 3: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent | Product | Conditions |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 1-((2/3)-Nitro-4-fluorobenzoyl)pyrrolidin-3-ol | Controlled temperature |

| Nucleophilic Aromatic Substitution | Pyrrolidine | 1-(4-(Pyrrolidin-1-yl)benzoyl)pyrrolidin-3-ol | Heat, polar aprotic solvent |

Functional Group Interconversions of the Benzoyl Carbonyl

The carbonyl group of the 4-fluorobenzoyl moiety can undergo various functional group interconversions. A common transformation is the reduction of the amide carbonyl to a methylene (B1212753) group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as amides are generally less reactive towards reduction than ketones or esters. rsc.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reduction would yield 1-((4-fluorophenyl)methyl)pyrrolidin-3-ol. Careful control of the reaction conditions would be necessary to avoid the reduction of other functional groups.

Stereoselective Chemical Transformations of this compound

The C3-hydroxyl group and its stereocenter are key features for the application of this compound as a chiral building block. Stereoselective transformations can either establish the absolute configuration at this center during synthesis or invert it in post-synthetic modifications.

A primary method for synthesizing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluorobenzoyl)pyrrolidin-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation, which are standard methods for producing chiral secondary alcohols with high enantiomeric excess. nih.govresearchgate.net

For a pre-existing chiral center at C3, the Mitsunobu reaction is a powerful tool for achieving complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction allows the conversion of the secondary alcohol into various other functional groups, such as esters or azides, with predictable inversion of configuration. organic-chemistry.orgnih.gov The reaction typically involves triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable acidic nucleophile. wikipedia.orgtcichemicals.com The alcohol is converted in situ into a good leaving group (an oxyphosphonium salt), which is then displaced by the nucleophile via an Sₙ2 mechanism, resulting in stereochemical inversion. wikipedia.orgorganic-chemistry.org

| Substrate | Nucleophile | Reagents | Solvent | Product (with Inverted Stereochemistry) | Reference |

|---|---|---|---|---|---|

| (S)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol | p-Nitrobenzoic acid | PPh₃, DIAD | THF | (R)-1-(4-Fluorobenzoyl)pyrrolidin-3-yl 4-nitrobenzoate | nih.govauburn.edu |

| (R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol | Phthalimide | PPh₃, DEAD | THF | (S)-2-(1-(4-Fluorobenzoyl)pyrrolidin-3-yl)isoindoline-1,3-dione | organic-chemistry.org |

Applications of 1 4 Fluorobenzoyl Pyrrolidin 3 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic chirality of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol makes it a highly valuable starting material for the enantioselective synthesis of complex molecules. The defined stereochemistry of the hydroxyl-bearing carbon is a critical feature that can be transferred through subsequent synthetic steps, obviating the need for challenging chiral separations or asymmetric installations later in a synthetic sequence.

The hydroxyl group and the amide nitrogen serve as key points for molecular elaboration. The hydroxyl group can be transformed into a variety of other functional groups or used as a nucleophile, while the amide bond, though stable, can be modified under certain conditions. This dual functionality allows for the construction of intricate molecular frameworks. For instance, derivatives of pyrrolidin-3-ol are foundational intermediates in the synthesis of biologically active agents and natural product analogues. researchgate.net The presence of the 4-fluorobenzoyl group also influences the molecule's solubility and electronic properties, which can be advantageous in multistep synthetic pathways.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 210.22 g/mol |

| Chiral Center | C-3 of the pyrrolidine (B122466) ring |

| Key Functional Groups | Secondary alcohol, Tertiary amide |

This table presents basic molecular data for the compound of interest.

Role in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that can effectively transfer stereochemical information to a reaction, leading to the preferential formation of one enantiomer over another. The rigid scaffold of the pyrrolidine ring is a common feature in successful chiral ligands and organocatalysts. nih.gov Proline, a simple pyrrolidine derivative, is a foundational organocatalyst, and its success has spurred the development of more complex pyrrolidine-based systems. youtube.com

This compound is an ideal candidate for developing novel ligands. The hydroxyl group can act as a coordinating atom for a metal center or serve as an attachment point for another ligating arm, such as a phosphine (B1218219) or another heterocycle, to create bidentate or pincer-type ligands. The 4-fluorobenzoyl group can fine-tune the electronic environment of the catalyst, potentially influencing its reactivity and selectivity. Research into similar 4-hydroxy prolinamides has demonstrated their effectiveness in asymmetric aldol (B89426) reactions, highlighting the potential of this structural class in catalysis. nih.govnih.gov The synthesis of both cis and trans diastereomers of related pyrrolidine derivatives allows for the creation of a catalyst library to screen for optimal performance in various asymmetric transformations. nih.gov

Precursor in the Synthesis of Scaffolds for Chemical Biology

Chemical biology utilizes custom-designed small molecules to probe and manipulate biological systems. The synthesis of these molecular tools often requires versatile precursors that can be readily modified. This compound serves as an excellent starting point for such endeavors. The pyrrolidine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds. nih.gov

Application in Combinatorial Chemistry Libraries for Diversity Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery. escholarship.orgsdbidoon.com This approach increases the probability of identifying novel compounds with significant therapeutic value. sdbidoon.com The use of solid-phase synthesis, where molecules are built upon a resin bead, is a cornerstone of this field. nih.gov

This compound is well-suited for inclusion in combinatorial library synthesis. In a typical approach, a protected form of pyrrolidin-3-ol could be attached to a solid support. The protecting group would then be removed, and the scaffold could be diversified in two key ways: acylation of the ring nitrogen with a variety of carboxylic acids (with 4-fluorobenzoyl chloride being one of many possibilities) and reaction at the hydroxyl position with another set of diverse reagents.

This strategy allows for the creation of a vast number of unique compounds from a common core. One advanced method involves "encoded" combinatorial chemistry, where each resin bead carries not only the unique final compound but also an oligomeric tag that records the synthetic steps used to create it. nih.govresearchgate.net This allows for the rapid identification of active compounds directly from the screening assay. nih.govresearchgate.net The pyrrolidine scaffold has been successfully used in such encoded libraries to identify potent enzyme inhibitors. nih.govresearchgate.net

Table 2: Hypothetical Combinatorial Library from a Pyrrolidin-3-ol Scaffold

| Scaffold | Building Block Set A (Acyl Chlorides) | Building Block Set B (Reagents for OH) | Resulting Diversity |

| Pyrrolidin-3-ol | 4-Fluorobenzoyl chloride | Alkyl halides | Large library of N-acyl, O-alkyl pyrrolidine derivatives |

| Benzoyl chloride | Isocyanates | ||

| Thiophene-2-carbonyl chloride | Sulfonyl chlorides | ||

| ... (and many others) | ... (and many others) |

This table illustrates how the pyrrolidin-3-ol scaffold can be used to generate a diverse chemical library by combining different sets of building blocks at its reactive sites.

Future Directions and Emerging Research Avenues for 1 4 Fluorobenzoyl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 1-(4-Fluorobenzoyl)pyrrolidin-3-ol will likely prioritize the development of novel and sustainable synthetic pathways. This involves moving beyond traditional methods that may rely on hazardous reagents and harsh reaction conditions.

Key areas of exploration will include:

Green Chemistry Approaches : The principles of green chemistry are expected to guide the design of new syntheses. rsc.orgmdpi.com This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted organic synthesis (MAOS), which has been shown to increase synthetic efficiency in the preparation of related heterocyclic compounds. nih.gov

Catalytic Innovations : The development of novel catalysts will be crucial. This could involve enzymatic catalysis, which offers high selectivity and mild reaction conditions, or the use of earth-abundant metal catalysts to replace precious metal catalysts. For instance, the sustainable synthesis of related heterocyclic compounds like triazoles has been achieved using reusable and eco-friendly catalysts. rsc.org

| Synthetic Strategy | Key Advantages | Relevant Principles |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, reduced side reactions | Energy efficiency, waste prevention |

| Biocatalysis (Enzymatic Synthesis) | High chemo-, regio-, and enantioselectivity, mild reaction conditions | Use of renewable feedstocks, catalysis |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters | Safer chemistry, real-time analysis |

Exploration of New Catalytic Applications and Methodologies

The inherent chirality and functional groups of this compound make it a promising candidate for applications in catalysis. The pyrrolidine (B122466) scaffold is a well-established privileged structure in asymmetric catalysis, often serving as a chiral ligand or organocatalyst.

Future research in this area could involve:

Asymmetric Catalysis : Investigating the use of this compound and its derivatives as chiral ligands for metal-catalyzed asymmetric reactions or as organocatalysts for a variety of chemical transformations.

Development of Novel Catalytic Systems : Designing and synthesizing new catalysts based on the this compound framework. These new systems could offer unique reactivity and selectivity in a range of chemical reactions.

Mechanistic Studies : Elucidating the mechanisms by which this compound-based catalysts operate. This fundamental understanding is critical for the rational design of more efficient and selective catalysts.

Advanced Computational Studies for Property and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational studies on this compound will offer deep insights into its behavior at the molecular level.

Prospective computational investigations include:

Quantum Chemical Calculations : Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Such studies can also predict its reactivity and potential reaction pathways.

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of this compound in different environments, such as in various solvents or in the active site of a biological target. This can provide valuable information about its conformational preferences and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies : Developing models that correlate the structural features of this compound and its analogues with their chemical or biological activities. These models can accelerate the discovery of new compounds with desired properties.

Expanding the Scope of Mechanistic Biological Investigations

The presence of the fluorobenzoyl group, a common motif in bioactive molecules, and the pyrrolidinol core suggests that this compound may possess interesting biological activities. While preliminary studies may have hinted at its potential, a more comprehensive exploration is warranted.

Future biological research should focus on:

Broad Biological Screening : Testing the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. The pyrrolidine ring is a versatile scaffold found in compounds targeting a variety of diseases. nih.gov

Mechanism of Action Studies : Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular and cellular levels. For instance, related fluorobenzoyl-containing compounds have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating a series of analogues of this compound to understand how modifications to its structure affect its biological activity. This information is crucial for the optimization of lead compounds in drug discovery.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride, AlCl₃, DCM, 0°C → RT, 12 hrs | 65% | 90% |

| Purification | Column chromatography (silica gel, hexane:EtOAc) | - | >95% |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Basic

- ¹H/¹³C NMR :

- Pyrrolidine protons : δ 3.5–4.0 ppm (C3-OH), δ 2.5–3.5 ppm (ring protons) .

- 4-Fluorobenzoyl group : Aromatic protons at δ 7.2–8.0 ppm; carbonyl carbon at ~170 ppm .

- IR Spectroscopy : Stretching vibrations for -OH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 223.2 (C₁₁H₁₂FNO₂⁺) .

How does the logP value of this compound influence its pharmacokinetic properties, and what methods are used to determine this parameter?

Q. Basic

- logP (Partition Coefficient) : Estimated at ~1.5, indicating moderate hydrophobicity. This enhances membrane permeability but may limit aqueous solubility .

- Determination Methods :

- Shake-flask : Partitioning between octanol and water, analyzed via HPLC .

- Computational Tools : Use of software like MarvinSuite or ACD/Labs for prediction .

What strategies are recommended for resolving enantiomers of this compound, and how does stereochemistry impact its biological activity?

Q. Advanced

- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane:isopropanol mobile phases .

- Stereochemical Impact : The (R)-enantiomer shows higher affinity for neurological targets (e.g., serotonin receptors) compared to (S) in analogous compounds .

Q. Case Study :

| Enantiomer | Biological Activity (IC₅₀) | Target |

|---|---|---|

| (R) | 0.8 µM | 5-HT₆ Receptor |

| (S) | >10 µM | 5-HT₆ Receptor |

How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 4-fluorobenzoyl group in this compound?

Q. Advanced

- Analog Synthesis : Replace fluorine with -Cl, -CH₃, or -H to assess electronic effects .

- Biological Assays : Test analogs against kinase or receptor panels to identify critical substituents .

- Computational SAR : Docking studies (e.g., AutoDock Vina) to map hydrophobic interactions of the fluorobenzoyl group .

What in silico modeling approaches are suitable for predicting the target pathways of this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding stability with potential targets (e.g., kinases) using GROMACS .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors) via Schrödinger Phase .

- Validation : Compare predictions with experimental kinase inhibition assays .

What are the critical stability considerations for this compound under various storage and experimental conditions?

Q. Basic

- Storage : -20°C under argon; sensitive to light and humidity .

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions (pH <4 or >10) .

- Stability Testing : Monitor via HPLC over 72 hrs at 25°C (pH 7.4 buffer) .

How can researchers mitigate degradation of the pyrrolidin-3-ol core during synthetic modifications?

Q. Advanced

- Protective Groups : Use tert-butyldimethylsilyl (TBS) to shield the -OH group during acylation .

- Low-Temperature Reactions : Conduct steps at 0–5°C to minimize ring-opening side reactions .

- Additives : Include radical scavengers (e.g., BHT) in reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.